Methyl cis-3-methylpiperidine-2-carboxylate HCl

Description

Molecular Identity and Classification

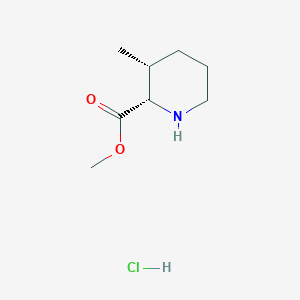

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride belongs to the fundamental class of nitrogen-containing heterocyclic compounds known as piperidines, which are characterized by a six-membered saturated ring containing one nitrogen atom. The compound possesses the Chemical Abstracts Service registry number 174681-81-3 and is classified under the molecular formula C8H16ClNO2 with a molecular weight of 193.67 daltons. The systematic International Union of Pure and Applied Chemistry name for this compound is methyl (2S,3R)-3-methylpiperidine-2-carboxylate hydrochloride, reflecting its specific stereochemical configuration.

The structural identity of this compound is defined by several key molecular features that distinguish it from other piperidine derivatives. The molecule contains a methyl ester functional group attached to the second carbon of the piperidine ring, while a methyl substituent occupies the third position. The cis-configuration indicates that these substituents are positioned on the same side of the ring plane, creating a specific three-dimensional arrangement that influences the compound's chemical properties and biological activity. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications and storage conditions.

Table 1: Molecular Properties of Methyl cis-3-methylpiperidine-2-carboxylate Hydrochloride

The compound exhibits specific physicochemical properties that are characteristic of its structural class. The calculated logarithm of the partition coefficient (LogP) value of 0.86 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases. The polar surface area of 38 square angstroms reflects the contribution of the nitrogen atom and oxygen atoms in the ester and hydrochloride functionalities to the molecule's overall polarity. These properties collectively contribute to the compound's behavior in various chemical and biological systems.

Historical Context and Development

The development of methyl cis-3-methylpiperidine-2-carboxylate hydrochloride is rooted in the broader historical evolution of piperidine chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who obtained it through the treatment of piperine with nitric acid. This foundational work established the basic understanding of the piperidine ring system and laid the groundwork for the subsequent development of more complex piperidine derivatives.

The synthetic methodology for producing methylated piperidine carboxylates has evolved significantly over the decades, with key advances occurring in the latter half of the twentieth century. Patent literature from the 1970s demonstrates early systematic approaches to the synthesis of substituted piperidine carboxylates, including methods for producing compounds closely related to methyl cis-3-methylpiperidine-2-carboxylate hydrochloride. These early synthetic routes often involved multi-step hydrogenation processes starting from pyridine derivatives, followed by selective functionalization to introduce the desired substituents and stereochemistry.

The development of stereoselective synthetic methods has been particularly crucial for the preparation of the cis-isomer of methyl 3-methylpiperidine-2-carboxylate hydrochloride. Research efforts in the 1970s and 1980s focused on developing catalytic hydrogenation protocols that could achieve high diastereoselectivity in the reduction of substituted pyridine precursors. These methods typically employed specialized catalysts such as platinum oxide under controlled reaction conditions to favor the formation of the desired cis-stereochemistry over the trans-isomer.

Recent advances in piperidine synthesis have further refined the preparative methods for this compound class. Contemporary research has demonstrated the utility of various catalytic systems, including palladium and rhodium-based catalysts, for the selective preparation of substituted piperidines with defined stereochemistry. These modern approaches often provide improved yields, enhanced selectivity, and more environmentally friendly reaction conditions compared to earlier synthetic methods.

Significance in Piperidine Chemistry

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride occupies a position of considerable importance within the broader landscape of piperidine chemistry due to its structural characteristics and synthetic utility. The compound serves as a representative example of how specific substitution patterns and stereochemical arrangements can significantly influence the properties and applications of piperidine derivatives. The presence of both a methyl substituent and a carboxylate ester functionality within the same molecule creates opportunities for diverse chemical transformations and derivatization reactions.

The significance of this compound extends to its role as a building block in medicinal chemistry and pharmaceutical research. Piperidine derivatives have long been recognized as important structural motifs in drug discovery, with numerous therapeutically active compounds containing piperidine rings or related scaffolds. The specific substitution pattern present in methyl cis-3-methylpiperidine-2-carboxylate hydrochloride provides multiple reactive sites for further functionalization, enabling the synthesis of more complex molecules with potential biological activity.

Table 2: Comparative Analysis of Related Piperidine Carboxylate Derivatives

| Compound | Chemical Abstracts Service Number | Stereochemistry | Molecular Formula | Applications |

|---|---|---|---|---|

| Methyl cis-3-methylpiperidine-2-carboxylate HCl | 174681-81-3 | (2S,3R) | C8H16ClNO2 | Building block synthesis |

| (2R,3S)-3-Methylpiperidine-2-carboxylic Acid HCl | 1808455-06-2 | (2R,3S) | C7H14ClNO2 | Synthetic intermediate |

| Methyl piperidine-3-carboxylate | 50585-89-2 | N/A | C7H13NO2 | Organic synthesis precursor |

| Cis-methyl 3-methylpiperidine-4-carboxylate HCl | 133567-10-9 | cis | C8H16ClNO2 | Research applications |

The synthetic versatility of methyl cis-3-methylpiperidine-2-carboxylate hydrochloride is further enhanced by the presence of multiple functional groups that can undergo selective chemical transformations. The ester functionality can be subjected to hydrolysis, reduction, or transesterification reactions, while the nitrogen atom can participate in alkylation, acylation, or other derivatization processes. This multifunctionality makes the compound particularly valuable in synthetic chemistry applications where selective modification of specific sites is required.

Contemporary research has highlighted the importance of stereochemical control in piperidine synthesis, with the cis-configuration of methyl 3-methylpiperidine-2-carboxylate hydrochloride representing a specific stereochemical outcome that can be crucial for biological activity. Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the conformational preferences and structural characteristics of such compounds, enabling researchers to better understand the relationship between structure and function in piperidine derivatives.

Relationship to Other Methylpiperidine Carboxylate Derivatives

The structural relationship between methyl cis-3-methylpiperidine-2-carboxylate hydrochloride and other methylpiperidine carboxylate derivatives reveals important insights into the diversity and complexity of this compound class. Several closely related compounds share similar core structures while differing in specific aspects such as stereochemistry, substitution position, or salt form, creating a family of related molecules with varying properties and applications.

The stereoisomeric relationship between the cis and trans forms of methyl 3-methylpiperidine-2-carboxylate represents one of the most fundamental aspects of this compound's chemistry. Research has demonstrated that catalytic hydrogenation of appropriately substituted pyridine precursors can yield mixtures of both stereoisomers, with the relative proportions depending on reaction conditions and catalyst selection. The cis-isomer typically predominates under specific reaction conditions, but achieving high stereoselectivity often requires careful optimization of synthetic parameters.

Related compounds in this family include the corresponding carboxylic acid derivatives, such as (2R,3S)-3-methylpiperidine-2-carboxylic acid hydrochloride, which possesses the complementary stereochemistry and lacks the methyl ester functionality. These carboxylic acid derivatives often serve as intermediates in the synthesis of the corresponding methyl esters or as starting materials for the preparation of other ester derivatives. The relationship between these compounds illustrates the importance of functional group manipulation in accessing different members of this compound family.

Positional isomers represent another important class of related compounds, with methyl 3-methylpiperidine-4-carboxylate derivatives differing in the position of the carboxylate ester group. These positional isomers exhibit different chemical and biological properties despite sharing the same molecular formula, highlighting the critical importance of substitution patterns in determining compound characteristics. The 4-carboxylate derivatives often display different reactivity profiles and synthetic utility compared to their 2-carboxylate counterparts.

Table 3: Stereochemical and Positional Variants of Methylpiperidine Carboxylates

| Compound Type | Key Structural Features | Chemical Abstracts Service Number | Stereochemical Notes |

|---|---|---|---|

| cis-2-carboxylate | Methyl ester at C-2, methyl at C-3 | 174681-81-3 | (2S,3R) configuration |

| trans-2-carboxylate | Methyl ester at C-2, methyl at C-3 | Various | (2R,3R) or (2S,3S) |

| cis-4-carboxylate | Methyl ester at C-4, methyl at C-3 | 133567-10-9 | cis relationship |

| 3-carboxylate | Methyl ester at C-3 | 50585-89-2 | No additional methyl |

The synthetic accessibility of different family members varies considerably based on the specific substitution pattern and stereochemistry desired. Recent advances in catalytic methodology have provided new routes to previously challenging targets within this compound family, often employing novel catalyst systems or reaction conditions to achieve high selectivity. These developments have expanded the practical utility of methylpiperidine carboxylate derivatives in synthetic chemistry applications.

The biological activity profiles of different family members can vary significantly despite their structural similarities, emphasizing the importance of precise structural control in medicinal chemistry applications. Studies have shown that even minor changes in substitution position or stereochemistry can dramatically alter the biological properties of piperidine derivatives, making the availability of diverse family members crucial for systematic structure-activity relationship studies. This relationship underscores the continued importance of developing efficient synthetic methods for accessing specific members of the methylpiperidine carboxylate family with defined structural characteristics.

Properties

IUPAC Name |

methyl (2S,3R)-3-methylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKTMITCLKTLU-HHQFNNIRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCNC1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCN[C@@H]1C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation Using Platinum(IV) Oxide

A study by the Royal Society of Chemistry outlines the hydrogenation of methyl 6-methylpyridine-2-carboxylate using platinum(IV) oxide (PtO₂) in acetic acid under a hydrogen atmosphere. The pyridine precursor (1.0 eq.) is dissolved in glacial acetic acid, and PtO₂ (10–30 mol%) is added. After evacuation and backfilling with argon, hydrogen gas is introduced, and the mixture is stirred vigorously for 24 hours. Filtration through Celite and neutralization with ammonium hydroxide yield the crude piperidine product. Subsequent esterification with methanol and thionyl chloride produces the methyl ester hydrochloride.

Key Parameters

- Catalyst Loading : 10–30 mol% PtO₂

- Reaction Time : 24 hours

- Diastereomeric Ratio : >95:5 (cis:trans)

This method achieves high cis selectivity due to the steric hindrance imposed by the methyl group at position 3, favoring axial hydrogenation.

Palladium-Mediated Hydrogenation

Alternative protocols employ palladium catalysts for milder conditions. A Sci-Hub document describes the use of palladium hydroxide on carbon (Pd(OH)₂/C) under atmospheric hydrogen pressure. The pyridine substrate is dissolved in methanol, and the catalyst is added at room temperature. After 12 hours, filtration and solvent evaporation yield the piperidine intermediate, which is converted to the hydrochloride salt via treatment with hydrochloric acid.

Advantages

- Lower Catalyst Cost : Pd(OH)₂/C is more economical than PtO₂.

- Reduced Reaction Time : 12 hours vs. 24 hours for PtO₂.

Stereoselective Synthesis via Resolution of Diastereomers

Stereochemical purity is critical for pharmaceutical applications. A patent by US3907811A details the resolution of cis and trans isomers using chiral auxiliaries and crystallization.

Diastereomeric Salt Formation

The racemic mixture of methyl 3-methylpiperidine-2-carboxylate is treated with (R)- or (S)-mandelic acid in a 1:1 mixture of diisopropyl ether and 2-propanol. The cis isomer preferentially crystallizes at 0°C, while the trans isomer remains in solution. Recrystallization from the same solvent system enhances enantiomeric excess (ee) to >98%.

Epimerization with Potassium tert-Butoxide

Epimerization is employed to correct undesired stereochemistry. The trans isomer is dissolved in dry tetrahydrofuran (THF) and treated with potassium tert-butoxide (1.2 eq.) at −78°C. After 1 hour, the mixture is quenched with ammonium chloride, and the cis isomer is extracted with dichloromethane.

Yield Optimization

- Temperature : −78°C prevents side reactions.

- Base : KOtBu ensures complete deprotonation at the piperidine nitrogen.

Esterification of Piperidine-2-Carboxylic Acid

Direct esterification of the carboxylic acid precursor is a straightforward route, though it requires careful control of reaction conditions to avoid racemization.

Thionyl Chloride-Mediated Esterification

Ambeed’s protocol involves treating (S)-piperidine-2-carboxylic acid with thionyl chloride (SOCl₂) in methanol. The acid (77.46 mmol) is suspended in methanol at 0°C, and SOCl₂ (2.65 eq.) is added dropwise. After stirring at room temperature overnight, the solvent is evaporated, and the hydrochloride salt is crystallized from ethanol.

Reaction Conditions

Acid-Catalyzed Fischer Esterification

A modified Fischer esterification uses hydrochloric acid as a catalyst. The carboxylic acid is refluxed in methanol with concentrated HCl (12 M) for 48 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:9 to 1:1) to isolate the cis isomer.

Comparative Analysis of Methods

Hydrogenation methods dominate industrial production due to scalability, while resolution techniques are preferred for high enantiopurity.

Challenges and Optimization Strategies

Byproduct Formation During Hydrogenation

Over-hydrogenation can lead to tetrahydro-pyridine byproducts. This is mitigated by:

Chemical Reactions Analysis

Epimerization and Isomerization

The cis configuration can undergo acid-catalyzed epimerization to the trans isomer. For instance, heating the HCl salt in methanol at 70°C for 3 hours results in partial conversion to the trans isomer, as confirmed by ¹H NMR .

Conditions:

-

Solvent: Methanol

-

Temperature: 70°C

-

Additive: HCl (37% aq.)

-

Time: 3 hours

Ester Hydrolysis

The methyl ester group is hydrolyzed under acidic or basic conditions. Treatment with BCl₃ in CH₂Cl₂ at −78°C cleaves the ester to the carboxylic acid, which is further functionalized .

Example Reaction:

textMethyl cis-3-methylpiperidine-2-carboxylate → cis-3-Methylpiperidine-2-carboxylic acid

Conditions:

-

Reagent: BCl₃ (1 M in CH₂Cl₂)

-

Temperature: −78°C → RT

Boc Protection/Deprotection

The piperidine nitrogen is protected using Boc₂O. For example, treatment with Boc₂O (1.2 eq.) and Et₃N (5 eq.) in CH₂Cl₂ at RT for 16 hours yields the Boc-protected derivative .

Data:

| Reagents | Solvent | Time | Yield |

|---|---|---|---|

| Boc₂O (1.2 eq.), Et₃N (5 eq.) | CH₂Cl₂ | 16 h | 95% |

Deprotection is achieved with HCl in dioxane (4 M, 2 eq.) at 0°C .

Salt Formation and Neutralization

As an HCl salt, the compound reacts with bases (e.g., NaHCO₃) to regenerate the free base. This step is critical for further functionalization, such as alkylation or acylation .

Reaction:

textMethyl cis-3-methylpiperidine-2-carboxylate·HCl + NaHCO₃ → Free base + NaCl + CO₂ + H₂O

Nucleophilic Substitution at the Ester Group

The methyl ester undergoes transesterification with alcohols. For example, refluxing with ethanol and H₂SO₄ yields the ethyl ester .

Conditions:

-

Alcohol: Ethanol (excess)

-

Catalyst: H₂SO₄ (cat.)

-

Temperature: Reflux

-

Time: 12 hours

Reductive Alkylation

The piperidine nitrogen is alkylated via reductive amination. Reaction with aldehydes (e.g., formaldehyde) and NaBH₃CN in MeOH introduces methyl groups .

Example:

textMethyl cis-3-methylpiperidine-2-carboxylate + HCHO → N-Methyl derivative

Yield: 75–85% (varies with aldehyde) .

Stability and Hazard Considerations

The HCl salt is hygroscopic and decomposes above 200°C. It reacts exothermically with strong bases (e.g., NaOH) and is incompatible with oxidizing agents .

Safety Data:

Scientific Research Applications

Chemical Properties and Structure

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride has the molecular formula and is classified as a piperidine derivative. Its structure includes a piperidine ring, which is essential for its biological activity and reactivity in chemical synthesis.

3.1. Antidepressant Activity

Research indicates that derivatives of piperidine compounds, including methyl cis-3-methylpiperidine-2-carboxylate hydrochloride, exhibit potential antidepressant properties. Studies have shown that these compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

3.2. Analgesic Properties

The compound has also been investigated for its analgesic effects. In animal models, it has demonstrated efficacy in reducing pain responses, suggesting its potential utility in pain management therapies .

Synthetic Applications

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis. It can be utilized to create various bioactive molecules, including:

- Antiviral agents : Modifications to the piperidine structure can lead to compounds with antiviral activity.

- Anticancer drugs : The compound's ability to form derivatives makes it a candidate for developing anticancer therapeutics .

5.1. Case Study on Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of methyl cis-3-methylpiperidine-2-carboxylate hydrochloride on depressive behaviors in rodents. The results indicated a significant reduction in depressive symptoms when administered at specific dosages, supporting its potential as an antidepressant .

5.2. Synthesis of Bioactive Compounds

Another case study focused on the synthesis of novel piperidine derivatives using methyl cis-3-methylpiperidine-2-carboxylate hydrochloride as a starting material. The synthesized compounds were tested for various biological activities, including cytotoxicity against cancer cell lines, demonstrating promising results that warrant further investigation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine/Carboxylate Ester Families

The following table summarizes key structural and physicochemical differences between Methyl cis-3-methylpiperidine-2-carboxylate HCl and closely related compounds:

Key Observations:

Stereochemical and Positional Variations : The cis configuration of Methyl cis-3-methylpiperidine-2-carboxylate HCl distinguishes it from stereoisomers like Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, which has substituents at the 2- and 3-positions but lacks the HCl salt form .

Comparative Pharmacological and Chemical Properties

While direct pharmacological data for Methyl cis-3-methylpiperidine-2-carboxylate HCl are scarce, comparisons can be drawn with other piperidine-based therapeutics:

- Antiemetic Drugs (e.g., Ondansetron HCl, Granisetron HCl) : These serotonin 5-HT₃ receptor antagonists share a piperidine core but incorporate additional aromatic and heterocyclic substituents critical for receptor binding. Methyl cis-3-methylpiperidine-2-carboxylate HCl lacks these functional groups, suggesting divergent biological targets or roles .

- Mesoporous Silica Templating Agents: Ricinoleic methyl ester (a carboxylate ester) has been used with HCl to stabilize mesoporous silica for heavy metal adsorption.

Biological Activity

Methyl cis-3-methylpiperidine-2-carboxylate hydrochloride (also referred to as Methyl cis-3-methylpiperidine-2-carboxylate HCl) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Methyl cis-3-methylpiperidine-2-carboxylate HCl features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound's stereochemistry and functional groups contribute to its unique reactivity and biological properties. Its hydrochloride form enhances solubility in biological media, facilitating its use in various studies and applications.

Synthesis

The synthesis of Methyl cis-3-methylpiperidine-2-carboxylate HCl typically involves several key steps:

- Starting Material : The synthesis begins with the preparation of 3-methylpiperidine.

- Hydroxymethylation : This step introduces a hydroxymethyl group at the 2-position using formaldehyde and a reducing agent like sodium borohydride.

- Cis-selective Hydrogenation : The hydroxymethylated product undergoes hydrogenation to ensure the correct stereochemistry, often utilizing palladium on carbon (Pd/C) as a catalyst.

- Hydrochloride Formation : Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.

The biological activity of Methyl cis-3-methylpiperidine-2-carboxylate HCl is primarily attributed to its interactions with neurotransmitter systems. It has been shown to modulate receptors involved in neurotransmission, potentially influencing pathways related to central nervous system disorders. The hydroxymethyl group can participate in hydrogen bonding, enhancing interactions with biological targets.

Pharmacological Properties

Research indicates that Methyl cis-3-methylpiperidine-2-carboxylate HCl exhibits several pharmacological properties:

- Neurotransmitter Modulation : The compound may act on glutamate receptors, which play crucial roles in synaptic transmission and plasticity. Studies have highlighted its potential as an enzyme inhibitor affecting neurotransmitter pathways .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, indicating potential applications in treating infections.

Case Studies

- Neurodegenerative Disorders : A study investigated the effects of Methyl cis-3-methylpiperidine-2-carboxylate HCl on models of neurodegeneration. Results showed that it could enhance neuronal survival and reduce apoptosis through modulation of specific signaling pathways .

- Cancer Research : Another study explored the compound's effects on cancer cell lines, revealing its ability to inhibit cell proliferation by inducing cell cycle arrest. This suggests potential applications in cancer therapeutics .

Comparative Analysis

To better understand the uniqueness of Methyl cis-3-methylpiperidine-2-carboxylate HCl, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpiperidine | Lacks hydroxymethyl group | Less versatile in biological interactions |

| Piperidine-2-carboxylic acid | Contains carboxylic acid group | Different pharmacological properties |

| (S)-Methyl piperidine-2-carboxylate | Chiral compound | Selective interaction with neurotransmitter systems |

Q & A

Basic: What synthetic routes are commonly employed for preparing Methyl cis-3-methylpiperidine-2-carboxylate HCl, and how can stereochemical purity be ensured?

Answer:

The synthesis typically involves cyclization of appropriate precursors (e.g., amino esters) under acidic conditions, followed by HCl salt formation. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be used. Post-synthesis, techniques like X-ray crystallography (using programs such as SHELXL ) or chiral HPLC (referencing purity standards in ) are critical to confirm the cis configuration and exclude diastereomeric impurities.

Advanced: How can researchers optimize reaction conditions to minimize racemization during the synthesis of Methyl cis-3-methylpiperidine-2-carboxylate HCl?

Answer:

Racemization risks arise under high temperatures or prolonged acidic conditions. A Box-Behnken experimental design (as in ’s adsorption optimization) could be adapted to test variables like temperature, pH, and reaction time. Real-time monitoring via NMR or circular dichroism (CD) spectroscopy can track stereochemical integrity. Data from structurally related piperidine derivatives (e.g., ) suggest that low-temperature reactions (<0°C) and mild protonation agents (e.g., diluted HCl) improve enantiomeric excess.

Basic: What analytical techniques are most reliable for characterizing Methyl cis-3-methylpiperidine-2-carboxylate HCl?

Answer:

Key methods include:

- X-ray crystallography : For absolute configuration verification (using SHELX software ).

- NMR spectroscopy : H/C NMR to confirm proton environments and ester/carboxylate functionality.

- Mass spectrometry (MS) : To validate molecular weight and HCl adduct formation.

- HPLC with UV/ECD detection : For purity assessment, aligning with pharmaceutical impurity standards (e.g., ).

Advanced: How does the stability of Methyl cis-3-methylpiperidine-2-carboxylate HCl vary under different storage conditions, and what degradation pathways are prevalent?

Answer:

Stability studies should mimic conditions in ’s mesoporous silica work, where HCl-mediated environments were critical. Accelerated degradation tests (e.g., 40°C/75% RH) combined with LC-MS can identify hydrolysis products (e.g., free carboxylic acid or piperidine ring-opening). Langmuir adsorption models () may predict surface interactions in solid-state degradation. For liquid phases, pH-rate profiles and Arrhenius plots help quantify degradation kinetics.

Basic: What pharmacological models are suitable for studying the bioactivity of Methyl cis-3-methylpiperidine-2-carboxylate HCl?

Answer:

In vitro assays (e.g., enzyme inhibition studies using kinases or GPCRs) are foundational. Structural analogs in highlight the importance of halogenated aromatic groups for target binding. In silico docking (using PubChem-derived structures, e.g., ) can predict binding affinities. For in vivo studies, rodent models with pharmacokinetic profiling (plasma half-life, tissue distribution) are recommended, referencing safety protocols akin to .

Advanced: How can researchers resolve contradictions in reported solubility data for Methyl cis-3-methylpiperidine-2-carboxylate HCl across different solvents?

Answer:

Contradictions may arise from polymorphic forms or residual solvents. A systematic approach includes:

- Ternary phase diagrams : To map solubility in solvent mixtures (e.g., water/ethanol/dichloromethane).

- Thermogravimetric analysis (TGA) : To detect hydrate/anhydrate transitions.

- Dynamic light scattering (DLS) : For colloidal aggregation studies. Cross-referencing with piperidine carboxylate derivatives ( ) may reveal solvent-dependent trends (e.g., chloroform vs. aqueous buffers).

Basic: What safety precautions are essential when handling Methyl cis-3-methylpiperidine-2-carboxylate HCl in laboratory settings?

Answer:

Follow guidelines in and :

- Use PPE (gloves, goggles, fume hood) to avoid inhalation or dermal contact.

- Store in airtight containers under inert gas (N) to prevent hygroscopic degradation.

- Dispose via certified waste management systems compliant with EPA/DOT regulations.

Advanced: How can computational chemistry aid in predicting the reactivity of Methyl cis-3-methylpiperidine-2-carboxylate HCl in novel reaction environments?

Answer:

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states for ester hydrolysis or nucleophilic substitutions. PubChem data () provides reference geometries for molecular dynamics simulations. Comparative reactivity studies with halogenated analogs () can validate computational predictions experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.